2-Amino-3-phenoxypropanoic acid
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Overview
Description
. This compound is characterized by the presence of an amino group, a phenoxy group, and a propanoic acid moiety. It is a derivative of alanine, where the hydrogen atom of the hydroxyl group is replaced by a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-phenoxypropanoic acid typically involves the reaction of serine with phenol under specific conditions. One common method is the esterification of serine followed by the substitution of the hydroxyl group with a phenoxy group using phenol in the presence of a suitable catalyst . The reaction conditions often include the use of acidic or basic catalysts to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-phenoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-Amino-3-phenoxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-amino-3-phenoxypropanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phenoxy group plays a crucial role in its binding affinity and specificity. The compound may also modulate biochemical pathways by interacting with receptors or other proteins involved in signal transduction .
Comparison with Similar Compounds
3-Phenoxyalanine: A direct analog with similar structural features.
O-Phenyl-DL-serine: Another derivative of serine with a phenyl group instead of a phenoxy group.
Uniqueness: 2-Amino-3-phenoxypropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group enhances its hydrophobicity and binding interactions compared to other similar compounds .
Properties
IUPAC Name |
2-amino-3-phenoxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBDLDSXPJLCFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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